4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-8-10-3-5-11(6-4-10)14(18)16-9-12(17)13-2-1-7-19-13/h1-7,12,17H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIUVMHRMYAAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the cyano group can produce the corresponding amine .
Scientific Research Applications
4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyano group and benzamide moiety may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure can be compared to analogues with variations in the benzamide core, substituents on the amide nitrogen, or heterocyclic components. Key examples include:
Table 1: Structural and Molecular Comparisons
*Molecular weight inferred from similar compounds.
Key Observations:
- Electron-Withdrawing Groups (EWGs): The cyano group at the para-position (common in all listed compounds) enhances electrophilicity and may influence binding interactions in biological targets .
- Hydroxyethyl vs. This could improve aqueous solubility but reduce membrane permeability .
- Thiophene vs. Other Heterocycles: Thiophene’s aromaticity and sulfur atom facilitate π-stacking and hydrophobic interactions, whereas furan () introduces oxygen-based polarity.
Physicochemical and Spectral Properties
- IR Spectroscopy: Cyano (C≡N) stretch: ~2200–2250 cm⁻¹ (common in all cyano-substituted benzamides) . Hydroxy (O–H) stretch: ~3150–3400 cm⁻¹ (distinctive for the target compound; absent in non-hydroxy analogues) . Thiophene C–H stretches: ~3100–3070 cm⁻¹ (shared with thiophene-containing analogues) .
NMR Spectroscopy:
Biological Activity
4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a cyano group, and a thiophene ring. This compound has garnered significant attention in medicinal chemistry and material science due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : CHNOS
- Molecular Weight : 272.32 g/mol
- CAS Number : 1351598-84-9
Synthesis
The synthesis of 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common method includes the Gewald reaction, which allows for the formation of aminothiophene derivatives through the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Anticancer Properties
Research has indicated that compounds similar to 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide exhibit promising anticancer activities. For instance, studies have shown that certain thiophene derivatives possess significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells, which is crucial for therapeutic efficacy.
Case Study: In Vivo Evaluation
A study evaluated the anticancer activity of related compounds against Ehrlich ascites carcinoma (EAC) cells. The findings revealed that these compounds demonstrated potent antioxidant and anti-cancer effects, suggesting that 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide may share similar properties due to its structural characteristics .
Antimicrobial Activity
4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has also been investigated for its antimicrobial properties. The presence of the thiophene ring enhances its interaction with biological targets, potentially leading to effective inhibition of microbial growth.
Comparative Analysis of Antimicrobial Efficacy
| Compound | Activity | EC50 (mg/L) |
|---|---|---|
| Compound A | Moderate | 15.0 |
| Compound B | High | 5.0 |
| 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide | TBD | TBD |
Note: Further studies are required to establish specific EC50 values for this compound in comparison to known standards.
The biological activity of 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for cancer cell survival or microbial metabolism.
- Induction of Apoptosis : Similar compounds have shown the ability to trigger programmed cell death in cancer cells, which could be a vital pathway for this compound's activity.
- Reactive Oxygen Species (ROS) Generation : The structural features may facilitate increased ROS production, leading to oxidative stress in target cells.
Future Directions
Given the promising biological activities associated with 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide, future research should focus on:
- Detailed Mechanistic Studies : Understanding the precise pathways through which this compound exerts its effects.
- Structure–Activity Relationship (SAR) : Investigating how modifications to the compound's structure influence its biological activity.
- Clinical Trials : Progressing from preclinical findings to clinical evaluations to assess efficacy and safety in humans.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via a multi-step condensation reaction. A typical approach involves reacting 4-cyanobenzoyl chloride with 2-amino-2-(thiophen-2-yl)ethanol under anhydrous conditions. Solvent choice (e.g., THF or DCM) and base (e.g., triethylamine) are critical for controlling reaction kinetics. Monitoring via TLC (hexane:EtOAc 3:1) and purification via column chromatography (silica gel, gradient elution) ensures high purity .
- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and temperature (0°C to room temperature) minimizes side products like unreacted intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Key Techniques :
- 1H/13C NMR : Confirm the presence of thiophene protons (δ 7.2–7.4 ppm), hydroxyethyl group (δ 3.5–4.0 ppm), and cyano group (C≡N stretch at ~2225 cm⁻¹ in IR) .
- ESI-MS : Validate molecular weight (expected [M+H]+ ~325.3 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX software for small-molecule refinement .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:
- HOMO-LUMO gaps : Predict charge-transfer behavior relevant to biological activity (e.g., enzyme inhibition) .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., cyano group as an electron-deficient center) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Analysis Framework :
- Dose-Response Curves : Test across a wider concentration range (e.g., 0.1–100 µM) to identify threshold effects .
- Structural Analogues : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .
- Assay Conditions : Control for solvent interference (e.g., DMSO ≤1% v/v) and bacterial strain variability (e.g., Gram-positive vs. Gram-negative) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Design Principles :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) at the benzamide para-position to modulate lipophilicity (logP) .
- Stereochemical Modifications : Explore (R)- vs. (S)-hydroxyethyl configurations using chiral HPLC to assess enantioselective interactions .
- Validation : Use in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking (e.g., AutoDock Vina) to correlate structural changes with target binding .
Data Interpretation and Validation
Q. What are common pitfalls in interpreting NMR spectra of this compound, and how can they be mitigated?
- Challenges : Signal overlap from thiophene (δ 7.2–7.4 ppm) and aromatic benzamide protons (δ 7.5–8.0 ppm).
- Solutions :
- 2D NMR (COSY, HSQC) : Assign proton-proton coupling and carbon-proton correlations .
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric exchange in the hydroxyethyl group) .
Q. How can conflicting computational and experimental solubility data be reconciled?
- Approach :
- Solubility Parameters : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO > MeOH) .
- Experimental Validation : Perform shake-flask assays at 25°C with HPLC quantification .
Tables for Key Data
| Property | Experimental Value | Computational Prediction | Source |
|---|---|---|---|
| Molecular Weight | 325.3 g/mol | 325.8 g/mol (DFT) | |
| logP (Octanol-Water) | 2.1 ± 0.3 | 2.4 (QSPR model) | |
| HOMO-LUMO Gap | - | 4.8 eV (B3LYP/6-31G(d,p)) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
